molecular formula C18H21BrN2O4S B2675275 3-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 1448066-42-9

3-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No.: B2675275
CAS No.: 1448066-42-9
M. Wt: 441.34
InChI Key: FNQRIMVUHLGPGG-UHFFFAOYSA-N
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Description

3-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic compound that features a brominated pyridine ring, a piperidine ring, and a sulfonyl group attached to a methoxy-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, starting with the bromination of a pyridine derivative The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the sulfonyl group via a sulfonylation reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogenated pyridine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated pyridine derivatives.

    Substitution: Formation of azido or thiol-substituted pyridine derivatives.

Scientific Research Applications

3-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the brominated pyridine ring can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-((1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
  • 3-Bromo-2-((1-((4-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
  • 4-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Uniqueness

3-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is unique due to the specific positioning of the bromine atom and the methoxy-methylphenyl moiety. This unique structure allows for specific interactions with molecular targets that are not possible with other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

3-bromo-2-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O4S/c1-13-12-15(5-6-17(13)24-2)26(22,23)21-10-7-14(8-11-21)25-18-16(19)4-3-9-20-18/h3-6,9,12,14H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQRIMVUHLGPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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